Diisodecyl glutarate
Overview
Description
Diisodecyl glutarate is an ester compound with the molecular formula C25H48O4. It is primarily used as a plasticizer, which is a substance added to materials to increase their flexibility, workability, and durability. This compound is known for its excellent performance in high-temperature applications and its compatibility with various polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisodecyl glutarate is synthesized through the esterification of glutaric acid with isodecyl alcohol. The reaction typically involves heating glutaric acid with an excess of isodecyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, thus driving the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed. The water produced is continuously removed, often using a distillation column. The resulting ester is then purified through distillation to remove any unreacted alcohol and acid, yielding high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Diisodecyl glutarate primarily undergoes hydrolysis and transesterification reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction involves breaking down the ester into glutaric acid and isodecyl alcohol in the presence of water and an acid or base catalyst.
Transesterification: This reaction involves exchanging the isodecyl group with another alcohol in the presence of a catalyst such as sodium methoxide.
Major Products:
Hydrolysis: Glutaric acid and isodecyl alcohol.
Transesterification: A new ester and a different alcohol.
Scientific Research Applications
Diisodecyl glutarate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins.
Biology: Employed in the formulation of various biological assays and experiments where flexibility and durability of materials are required.
Medicine: Utilized in the production of medical devices and materials that require flexibility and biocompatibility.
Industry: Widely used in the manufacturing of automotive parts, cables, and other high-performance materials that require resistance to high temperatures and mechanical stress.
Mechanism of Action
Diisodecyl glutarate functions by embedding itself between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This action is primarily physical rather than chemical, as the compound does not react with the polymer but rather modifies its physical properties. The molecular targets are the polymer chains, and the pathways involved include the reduction of stiffness and enhancement of material processability.
Comparison with Similar Compounds
- Diisodecyl adipate
- Dioctyl adipate
- Dioctyl sebacate
- Trioctyl trimellitate
Comparison: Diisodecyl glutarate is unique in its balance of high-temperature performance and compatibility with various polymers. While diisodecyl adipate and dioctyl adipate are also used as plasticizers, they may not offer the same level of performance at elevated temperatures. Dioctyl sebacate and trioctyl trimellitate are known for their excellent low-temperature properties but may not provide the same high-temperature stability as this compound.
Properties
IUPAC Name |
bis(8-methylnonyl) pentanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48O4/c1-22(2)16-11-7-5-9-13-20-28-24(26)18-15-19-25(27)29-21-14-10-6-8-12-17-23(3)4/h22-23H,5-21H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTBVFBHWIMHRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)CCCC(=O)OCCCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067503 | |
Record name | Diisodecyl glutarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0067503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1053656-85-1, 29733-18-4 | |
Record name | 1,5-Bis(8-methylnonyl) pentanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentanedioic acid, 1,5-diisodecyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029733184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanedioic acid, 1,5-diisodecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diisodecyl glutarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0067503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diisodecyl glutarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.274 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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